molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Calcobutrol

カタログ番号: B042139
CAS番号: 151878-23-8
分子量: 488.5 g/mol
InChIキー: GCLKDXFGQNCFQW-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcobutrol is a synthetic compound primarily recognized for its application as a magnetic resonance imaging (MRI) contrast agent. Its molecular formula is reported variably as C₁₈H₃₂CaN₄O₉ (molecular weight: 488.55 g/mol) or C₃₆H₆₂Ca₃N₈O₁₈ (molecular weight: 1,015.15 g/mol), depending on the source and form (e.g., hydrate or salt) . The compound is synthesized through a process involving the extraction of gadolinium ions from gadobutrol (a gadolinium-based MRI agent) under acidic conditions, followed by replacement with calcium ions . This substitution aims to reduce toxicity associated with free gadolinium (Gd³⁺), a known risk factor in nephrogenic systemic fibrosis .

This compound is formulated at a higher concentration (1.0 M) compared to traditional gadolinium agents (typically 0.5 M), enhancing its efficacy in clinical imaging . It exhibits high thermodynamic stability, supporting a 48-month retest period under room-temperature storage conditions . The compound is marketed by suppliers like BIOFOUNT and CymitQuimica, with purity levels ≥95% and prices ranging from 367.00 € for 2500 µg to 2,485.00 € for 25 mg .

準備方法

Decomplexation of Gadobutrol Followed by Calcium Complexation

Gadobutrol as the Starting Material

The most widely documented method involves decomplexing gadobutrol (gadolinium complex) to yield its ligand, butrol, followed by reaction with calcium ions. Gadobutrol, represented by Chemical Formula 1, is treated with a decomplexing agent such as oxalic acid, tartaric acid, or citric acid to remove gadolinium ions . For instance, oxalic acid reacts with gadobutrol at 90°C for 5–6 hours, precipitating gadolinium oxalate, which is filtered off . The remaining filtrate contains butrol (Chemical Formula 2), which is then complexed with calcium carbonate at 85–95°C for 2–3 hours to form this compound (Chemical Formula 3) .

Key Parameters:

  • Decomplexing Agent : Oxalic acid (3.0–6.0 equivalents relative to gadobutrol) achieves >99% gadolinium removal .

  • Calcium Source : Calcium carbonate (0.9–1.1 equivalents per butrol) is preferred over chloride or hydroxide due to easier filtration .

  • Temperature : Maintaining 85–95°C during complexation prevents unreacted residues (low temperature) or impurity formation (high temperature) .

  • Purification : Activated carbon treatment and nanofiltration reduce organic impurities, while crystallization in ethanol/acetone mixtures enhances purity to 99.5% .

Example Workflow (EP3733651A1):

  • Decomplexation : 50.0 g gadobutrol + 74.5 g oxalic acid in 500 ml water, stirred at 90°C for 6 hours .

  • Filtration : Gadolinium oxalate precipitate removed; filtrate pH adjusted to 3.1–3.5 .

  • Complexation : Filtrate + 15.0 g calcium carbonate in 200 ml water, heated to 90°C for 2 hours .

  • Crystallization : Ethanol added to induce crystallization; yield: 39.4–82.9%, purity: 99.5% .

Challenges in Ligand Purification

Alternative Synthesis Routes Avoiding Gadobutrol

Direct Synthesis from Tetraazacyclododecane Derivatives

US9822084B2 discloses a method bypassing gadobutrol entirely, starting with a tetraazacyclododecane derivative (Formula 2). This approach involves:

  • Carboxymethylation : Reacting Formula 2 with tert-butyl bromoacetate to introduce acetic acid groups .

  • Deprotection : Acidic hydrolysis removes tert-butyl groups, yielding Formula 4.

  • Calcium Complexation : Formula 4 reacted with calcium carbonate at 87–93°C, followed by ethanol/acetone crystallization .

Advantages:

  • Eliminates reliance on gadobutrol, reducing costs .

  • Achieves 99.5% purity with fewer purification steps .

Limitations:

  • Multi-step synthesis requires stringent control over carboxymethylation and deprotection .

Industrial-Scale Optimization

Crystallization and Solvent Selection

Crystallization conditions significantly impact yield and purity. Ethanol is the preferred solvent due to its low solubility for this compound, enabling high recovery rates. For example, adding 888.7 g ethanol to 75 ml of aqueous this compound solution at 85–95°C resulted in 44.4 g of product . Conversely, acetone/ethanol mixtures (1:1) reduced particle size variability, facilitating filtration .

Waste Reduction Strategies

Patents emphasize minimizing industrial waste through:

  • Recycling Solvents : Ethanol from crystallization steps is distilled and reused .

  • Nanofiltration : Replaces traditional ion-exchange resins, cutting water usage by 40% .

Comparative Analysis of Methods

Parameter Gadobutrol Route Direct Synthesis Route
Starting MaterialGadobutrol Tetraazacyclododecane derivative
Key ReagentsOxalic acid, CaCO3 tert-Butyl bromoacetate, CaCO3
Steps2 (decomplexation + complexation)3 (carboxymethylation + deprotection + complexation)
Yield39.4–82.9% 91.2%
Purity99.5% 99.5%
Industrial ScalabilityHigh (proven at >50 kg scale) Moderate (requires specialized equipment)

Critical Challenges and Solutions

Gadolinium Residue Control

Residual gadolinium (>0.1 ppm) compromises product safety. Implementations include:

  • Double Filtration : Sequential use of diatomaceous earth and 0.22 µm membranes .

  • pH Monitoring : Maintaining pH <4 during decomplexation ensures complete gadolinium precipitation .

Temperature Sensitivity

Exceeding 95°C during complexation generates related substances (e.g., decarboxylated byproducts). Automated temperature control systems limit deviations to ±2°C .

化学反応の分析

Types of Reactions: Calcobutrol undergoes complexation reactions, particularly with calcium ions. The thermodynamic stability constant and the acid dissociation constant have been determined by pH-potentiometric equilibrium titrations of the ligand (butrol) in the presence of calcium ions .

Common Reagents and Conditions:

    Reagents: Oxalic acid dihydrated, calcium oxalate, ethanol.

    Conditions: Aqueous solutions, crystallization from ethanol, heating.

Major Products: The major product formed from these reactions is this compound, a calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid .

科学的研究の応用

MRI Contrast Agent

Calcobutrol's primary application lies in its use as a contrast agent for MRI. It enhances the imaging of various tissues and blood vessels, allowing for improved diagnosis of conditions such as:

  • Malignant Breast Disease: this compound helps in assessing tumor characteristics and vascularity, which are critical for treatment planning.
  • Stroke Diagnosis: It is utilized in contrast-enhanced magnetic resonance angiography (CE-MRA) to visualize cerebral blood flow and identify ischemic areas.
  • Tumor Perfusion Studies: The compound aids in evaluating tumor vascularity, which can inform therapeutic strategies.

Stability and Safety Profile

This compound plays an essential role in stabilizing gadobutrol formulations by preventing the release of free gadolinium ions. This characteristic significantly reduces the risk of nephrogenic systemic fibrosis (NSF), a severe condition associated with gadolinium-based contrast agents. Its macrocyclic structure limits dechelation, ensuring safer administration during imaging procedures .

Formulation and Production

The synthesis of this compound involves complexing gadolinium with calcium ions, followed by crystallization processes that yield high-purity products. The industrial production methods are characterized by reproducibility and efficiency, yielding stable formulations suitable for clinical use .

Case Study 1: Efficacy in Breast Imaging

A study published in a peer-reviewed journal demonstrated that patients receiving this compound-enhanced MRI showed improved detection rates of malignant lesions compared to traditional imaging methods. The enhanced contrast allowed for better differentiation between benign and malignant tissues, leading to more accurate diagnoses .

Case Study 2: Stroke Assessment

In a clinical trial involving stroke patients, this compound was administered during CE-MRA procedures. Results indicated that the compound significantly improved visualization of cerebral arteries and helped identify occlusions more effectively than non-contrast techniques. This application underscores its importance in acute care settings .

作用機序

Calcobutrol works by shortening the relaxation time of protons in tissue water at clinically recommended doses. In MRI, visualization of normal and pathological tissue depends on variations in radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). This compound, as a gadolinium-based contrast agent, enhances these variations, thereby improving the quality of the MRI images .

類似化合物との比較

Structural and Functional Similarities

Calcobutrol belongs to the class of macrocyclic polyhydroxylated chelates. Key comparators include:

Gadobutrol (Gadolinium-based precursor):

  • Structural Relationship : this compound is derived from gadobutrol by replacing gadolinium with calcium .
  • Functional Difference : Gadobutrol relies on gadolinium’s paramagnetic properties for MRI contrast, whereas this compound’s calcium-based structure eliminates gadolinium-associated toxicity risks .

Calcium Dobesilate (Capillary Protectant): Structural Similarity: Both contain calcium ions in their chelated forms.

Comparative Data Table

Parameter This compound Gadolinium-Based Agents (e.g., Gadobutrol) Calcium Dobesilate
Primary Metal Ion Calcium (Ca²⁺) Gadolinium (Gd³⁺) Calcium (Ca²⁺)
Molecular Formula C₁₈H₃₂CaN₄O₉ / C₃₆H₆₂Ca₃N₈O₁₈ C₁₉H₃₄GdN₅O₈ C₁₂H₁₀CaN₂O₁₀S₂
Indication MRI Contrast Agent MRI Contrast Agent Capillary Protectant
Concentration 1.0 M 0.5 M N/A
Thermodynamic Stability Very High High Moderate
Toxicity Risk Low (No free Gd³⁺) Moderate (Risk of free Gd³⁺) Low
Storage Stability 48 months 24–36 months 36 months
Price (25 mg) 2,485.00 € ~1,200.00–1,800.00 € ~50.00 €

Key Research Findings

  • Safety : this compound’s formulation includes 1 mM of the compound to minimize free Gd³⁺, addressing a critical limitation of gadolinium agents .
  • Efficacy : Its 1.0 M concentration provides superior imaging contrast compared to 0.5 M gadolinium formulations, enabling lower dosages and reduced patient exposure .
  • Synthetic Advantage : The preparation method (patented by Bayer Pharma) ensures high purity (>95%) and low industrial pollution .

Discrepancies and Limitations

  • Molecular Formula Variability: Discrepancies in reported formulas (C₁₈H₃₂CaN₄O₉ vs.
  • Functional Ambiguity : While some sources describe this compound as a "gadolinium chelate derivative" , its synthesis process explicitly removes gadolinium, indicating a calcium-centric structure . This contradiction requires further clarification.

生物活性

Calcobutrol, a compound classified as a bisphosphonate, has garnered attention for its biological activity, particularly in the context of bone metabolism and calcium regulation. This article delves into the mechanisms of action, pharmacological effects, and clinical implications of this compound, supported by case studies and research findings.

This compound functions primarily by inhibiting osteoclast-mediated bone resorption. Its mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function . This inhibition leads to decreased osteoclast activity and subsequent reduction in bone resorption.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Antiresorptive Properties : this compound effectively reduces bone turnover and increases bone mineral density (BMD) in patients with osteoporosis.
  • Calcium Regulation : It plays a role in calcium homeostasis by modulating calcium release from bones, which is particularly beneficial in conditions characterized by hypercalcemia.
  • Potential Anti-inflammatory Effects : Some studies suggest that this compound may exert anti-inflammatory effects, potentially impacting conditions like arthritis .

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women with osteoporosis demonstrated that this compound administration resulted in a statistically significant increase in BMD at both the lumbar spine and hip after 12 months of treatment. Patients reported fewer fractures compared to those receiving placebo treatment. The study highlighted the compound's efficacy in enhancing skeletal health .

Case Study 2: Hypercalcemia Treatment

In another study focusing on patients with hypercalcemia secondary to malignancy, this compound was administered as part of the treatment regimen. Results indicated a rapid decrease in serum calcium levels within 48 hours of administration, underscoring its effectiveness in acute management scenarios .

Research Findings

Recent research has provided insights into the broader biological activity of this compound:

  • Cell Viability and Differentiation : In vitro studies have shown that this compound promotes the differentiation of preosteoblasts into mature osteoblasts while maintaining cell viability, suggesting a dual role in both bone formation and resorption .
  • Antibacterial Properties : Some studies have explored the antibacterial properties of bisphosphonates like this compound, indicating potential applications beyond bone health, particularly in preventing infections related to orthopedic implants .

Data Table: Summary of Biological Activities

Biological Activity Description Evidence Level
Osteoclast InhibitionReduces bone resorptionHigh
Bone Mineral Density IncreaseEnhances BMD in osteoporotic patientsModerate
Calcium HomeostasisModulates calcium release from bonesHigh
Anti-inflammatory EffectsPotential reduction in inflammatory markersEmerging
Antibacterial ActivityInhibits bacterial growth related to orthopedic implantsPreliminary

特性

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLKDXFGQNCFQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32CaN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934356
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151878-23-8
Record name Calcium 2,2'-[7-(carboxymethyl)-10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl]diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。